molecular formula C6H9N3O2S B6253326 5-(ethanesulfonyl)pyrimidin-2-amine CAS No. 1368410-64-3

5-(ethanesulfonyl)pyrimidin-2-amine

Cat. No.: B6253326
CAS No.: 1368410-64-3
M. Wt: 187.2
InChI Key:
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Description

5-(Ethanesulfonyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethanesulfonyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with ethanesulfonyl chloride under basic conditions. The process can be summarized as follows:

    Starting Materials: Pyrimidine derivatives, ethanesulfonyl chloride, and a base such as triethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Procedure: The pyrimidine derivative is dissolved in the solvent, followed by the addition of the base. Ethanesulfonyl chloride is then added dropwise, and the reaction mixture is stirred for several hours.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Ethanesulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Ethanesulfonyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(ethanesulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    2-Aminopyrimidine: Shares the pyrimidine core but lacks the ethanesulfonyl group.

    5-Substituted Pyrimidines: Various derivatives with different substituents at position 5.

Uniqueness: 5-(Ethanesulfonyl)pyrimidin-2-amine is unique due to the presence of the ethanesulfonyl group, which imparts specific chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1368410-64-3

Molecular Formula

C6H9N3O2S

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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